4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid
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Overview
Description
4-[3-(3-Methylbutanamido)benzamido]benzoic acid is a chemical compound that belongs to the benzamides group It is characterized by its complex structure, which includes a benzoic acid core with two amido substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methylbutanamido)benzamido]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 3-Methylbutanamide: This can be achieved by reacting 3-methylbutanoic acid with ammonia or an amine under dehydrating conditions.
Coupling with Benzoyl Chloride: The 3-methylbutanamide is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form 3-(3-methylbutanamido)benzoyl chloride.
Amidation Reaction: The resulting benzoyl chloride derivative is then reacted with 4-aminobenzoic acid to form 4-[3-(3-methylbutanamido)benzamido]benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methylbutanamido)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amido groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzamides or benzoic acid derivatives.
Scientific Research Applications
4-[3-(3-Methylbutanamido)benzamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methylbutanamido)benzamido]benzoic acid involves its interaction with specific molecular targets. The amido groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzoic acid core can interact with cell membranes, affecting their permeability and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A simpler analog with a single amido group.
N-(3-Methylbutyryl)-4-aminobenzoic acid: A closely related compound with similar structural features.
Uniqueness
4-[3-(3-Methylbutanamido)benzamido]benzoic acid is unique due to its dual amido substitution, which imparts distinct chemical and
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[[3-(3-methylbutanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)10-17(22)20-16-5-3-4-14(11-16)18(23)21-15-8-6-13(7-9-15)19(24)25/h3-9,11-12H,10H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
RIABSTQTORBXER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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